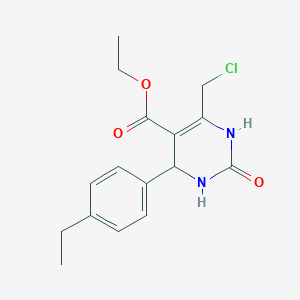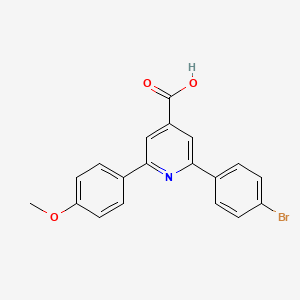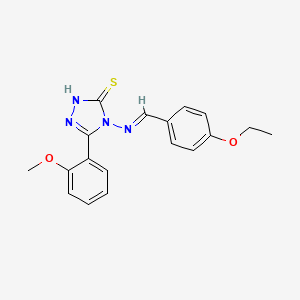
2(3H)-Thiazolethione, 4-amino-5-(1H-benzimidazol-2-yl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of benzimidazole, thiazole, and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with α-haloketones to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as ZnO nanoparticles can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-Amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and thiazole derivatives, such as:
- 2-Aminobenzimidazole
- 4-Phenylthiazole
- 5-(1H-Benzimidazol-2-yl)-3-phenyl-1,3-thiazole
Uniqueness
4-Amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione is unique due to its combined structural features, which confer a broad range of biological activities.
Properties
Molecular Formula |
C16H12N4S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-amino-5-(1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H12N4S2/c17-14-13(15-18-11-8-4-5-9-12(11)19-15)22-16(21)20(14)10-6-2-1-3-7-10/h1-9H,17H2,(H,18,19) |
InChI Key |
LTPHMANJAFYCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)








![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

